molecular formula C22H21N5O B1678580 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-25-9

1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1678580
M. Wt: 371.4 g/mol
InChI Key: GMJUPMONHWAZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660744B1

Procedure details

4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 15) (0.91 g) in 50 mL dry dimethylacetamide was stirred under nitrogen at 25° C. while adding 60% sodium hydride (0.20 g). After stirring for 30 minutes bromocyclopentane (0.8 mL) was added and the mixture stirred overnight. After evaporation in vacuo the residue was treated with water and extracted into ethyl acetate. Flash chromatography (3:2 cyclohexane:ethyl acetate) eluted 0.36 g of 1-cyclopentyl-4-(cyclopentylamino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as colourless oil. 1H n.m.r. (DMSO) 8.319 (s, 1H), 7.65-7.69(m,2H), 7.40-7.48(m,2H), 7.09-7.23(m,5H), 5.926/5.955(d,1H), 5.17-5.29(quin, 1H), 4.44-4.52(m,1H), 1.86-2.12(m,8H),1.39-1.72(m,8H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:22]3[C:17](=[N:18][CH:19]=[N:20][C:21]=3[NH2:23])[NH:16][N:15]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Br[CH:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1>CC(N(C)C)=O>[NH2:23][C:21]1[N:20]=[CH:19][N:18]=[C:17]2[N:16]([CH:27]3[CH2:31][CH2:30][CH2:29][CH2:28]3)[N:15]=[C:14]([C:11]3[CH:12]=[CH:13][C:8]([O:1][C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[CH:9][CH:10]=3)[C:22]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1=NNC2=NC=NC(=C21)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1=NNC2=NC=NC(=C21)N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrC1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo the residue
ADDITION
Type
ADDITION
Details
was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
Flash chromatography (3:2 cyclohexane:ethyl acetate) eluted 0.36 g of 1-cyclopentyl-4-(cyclopentylamino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as colourless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=CC=C(C=C2)OC2=CC=CC=C2)C2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.